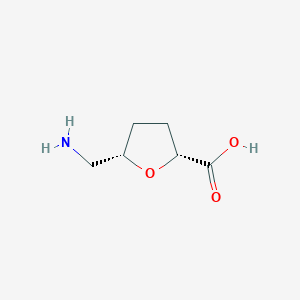

Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid

Description

Properties

Molecular Formula |

C6H11NO3 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid |

InChI |

InChI=1S/C6H11NO3/c7-3-4-1-2-5(10-4)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1 |

InChI Key |

RZMLFDPCVRKIQV-CRCLSJGQSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CN)C(=O)O |

Canonical SMILES |

C1CC(OC1CN)C(=O)O |

Origin of Product |

United States |

Biological Activity

Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid, also known as AMTCA, is a chiral compound with significant potential in medicinal chemistry. This compound is characterized by its unique tetrahydrofuran ring structure, which contributes to its biological activity. The molecular formula is with a molecular weight of 245.275 g/mol .

The biological activity of AMTCA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structural features allow it to participate in hydrogen bonding and hydrophobic interactions, which are critical for binding to target proteins.

Pharmacological Properties

Research indicates that AMTCA exhibits various pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential antimicrobial properties for AMTCA.

- Neuroprotective Effects : Some derivatives of tetrahydrofuran compounds have been associated with neuroprotective effects, potentially making AMTCA a candidate for neurological disorders.

- Anticancer Potential : Preliminary studies suggest that AMTCA may influence cancer cell proliferation and apoptosis pathways, warranting further investigation into its anticancer properties.

Structure-Activity Relationship (SAR)

The SAR studies on related compounds indicate that modifications on the tetrahydrofuran ring and the carboxylic acid group can significantly influence biological activity. For instance, the introduction of various substituents at specific positions can enhance potency against particular biological targets .

Data Table: Biological Activities of Related Compounds

Case Study 1: Antimicrobial Activity

A study conducted on a series of tetrahydrofuran derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that the presence of an aminomethyl group significantly increased efficacy compared to non-substituted analogs .

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal explored the neuroprotective effects of tetrahydrofuran derivatives in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death by modulating oxidative stress pathways. AMTCA's structural characteristics may contribute to similar protective effects .

Case Study 3: Anticancer Properties

In vitro studies have indicated that AMTCA may induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms involved and to assess the therapeutic potential of AMTCA in oncology .

Scientific Research Applications

Scientific Applications of rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid

This compound hydrochloride, also known as cis-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride, is a chiral compound with applications in medicinal chemistry and organic synthesis. The compound features an oxolane ring, which is a five-membered cyclic ether, and contains both an amine and a carboxylic acid functional group.

Synthesis and Structural Features

The synthesis of rel-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride involves multiple steps, showcasing the versatility of available synthetic approaches for this compound. Key structural features include its specific stereochemistry and functional groups, which lead to distinct reactivity patterns compared to its analogs.

Potential Applications

Rel-(2R,5S)-5-(aminomethyl)oxolane-2-carboxylic acid hydrochloride has several potential applications:

- Medicinal Chemistry: It can be used as a building block for synthesizing bioactive molecules.

- Organic Synthesis: It serves as a versatile intermediate for creating complex organic compounds.

- Drug Design: It can be utilized in interaction studies to evaluate binding affinity and activity against specific biological targets. Preliminary research suggests it may interact with enzymes involved in metabolic pathways, but further studies are needed to confirm these interactions and their implications for drug design.

- GPCR Research: It can be used as a linker in bitopic ligands directed toward G-protein coupled receptors (GPCRs) .

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxylic acid moiety undergoes standard reactions, including:

-

Esterification : Reacts with alcohols under acid catalysis to form esters. For example, methoxycarbonyl derivatives are synthesized using methanol and coupling agents like DCC .

-

Amide Formation : Coupling with amines via carbodiimide-mediated activation (e.g., EDC/HOBt) . This is critical in medicinal chemistry for creating peptidomimetics.

-

Decarboxylation : Thermal or oxidative decarboxylation under controlled conditions yields CO₂ and a corresponding tetrahydrofuran-aminomethyl derivative .

Aminomethyl Group Reactions

The primary amine participates in:

-

Schiff Base Formation : Reacts with aldehydes/ketones to form imines, as seen in reductive amination steps for arginase inhibitors .

-

Acylation : Acetylation with acetic anhydride or acyl chlorides produces protected amines.

-

Nucleophilic Substitution : Displacement reactions with alkyl halides or sulfonates to form secondary/tertiary amines .

Stereospecific Reactions

The (2R,5S) configuration directs regioselectivity in ring-opening and substitution reactions:

-

Ring-Opening Epoxidation : The THF ring can undergo oxidative cleavage to generate diacids or dialdehydes .

-

Borylation : Hydroboration reactions at the THF ring’s allylic positions enable Suzuki-Miyaura cross-couplings for complex molecule synthesis .

Catalytic and Enzymatic Interactions

The compound acts as a substrate or inhibitor in biochemical pathways:

-

Enzyme Inhibition : Competitively inhibits arginase isoforms (IC₅₀ < 1 μM for hARG-1/2) , likely through binding to the manganese cluster in the active site.

-

Metabolic Modifications : Undergoes cytochrome P450-mediated oxidation, producing hydroxylated metabolites .

Key Derivatives and Intermediates

Reaction Mechanisms

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereochemical Variants

- (2S,5S)-5-(Aminomethyl)tetrahydrofuran-2-carboxylic Acid Synthesized by Uhrig et al. (2010) via enantiospecific routes, this stereoisomer exhibits distinct reactivity in asymmetric synthesis. Unlike the rel-(2R,5S) form, its stereochemistry influences its interaction with chiral catalysts and biological targets .

Tetrahydrofuran Carboxylic Acid Derivatives

(a) Tetrahydro-5-oxo-2-furancarboxylic Acid (C₅H₆O₄)

- Key Features: Contains a ketone group at C5 instead of an aminomethyl group.

- Stereochemical Diversity : Exists as (2R)- and (2S)-enantiomers, which show differing metabolic stability and enzyme-binding affinities .

- Applications : Used as a precursor in prostaglandin synthesis due to its reactive carbonyl group.

(b) Rac-(2R,3S,4S,5R)-4,5-Dimethyl-5-(Trifluoromethyl)tetrahydrofuran-2-carboxylic Acid

Heterocyclic Analogs

(a) 5-Phenylfuran-2-carboxylic Acid

- Synthesis : Prepared via Suzuki-Miyaura coupling, introducing aromaticity to the furan ring.

- Electronic Effects : The phenyl group increases electron-withdrawing properties, altering acidity (pKa ~3.1) compared to the rel-(2R,5S) compound (pKa ~4.5) .

(b) 5-[(1S,2S)-rel-2-Aminocyclopropyl]thiophene-2-carboxylic Acid Hydrochloride

Data Table: Comparative Analysis

Research Findings and Implications

Stereochemical Impact : The rel-(2R,5S) configuration enhances binding to viral polymerases compared to its (2S,5S) counterpart, as observed in nucleoside analog studies .

Substituent Effects : Fluorinated derivatives (e.g., rac-(2R,3S,4S,5R)-CF₃) exhibit prolonged half-lives in vivo due to reduced oxidative metabolism .

Heterocycle Optimization : Thiophene-based analogs show improved bioavailability over furan derivatives, attributed to sulfur’s electronegativity and metabolic stability .

Preparation Methods

Key Steps:

Preparation of the tetrahydrofuran core:

The tetrahydrofuran ring with defined stereochemistry (2R,5S) is typically synthesized via asymmetric cyclization methods, often employing chiral catalysts or chiral auxiliaries to ensure stereoselectivity.Introduction of the amino methyl group:

The amino methyl substituent at the 5-position can be introduced through nucleophilic substitution or reductive amination of aldehyde or ketone intermediates derived from the tetrahydrofuran ring.Oxidation to carboxylic acid:

The oxidation of the methyl group attached to the tetrahydrofuran ring to the corresponding carboxylic acid is achieved via oxidative reagents such as potassium permanganate, chromium-based oxidants, or environmentally benign oxidants like TEMPO-mediated systems.

Research Findings:

A patent discloses that the synthesis involves reacting a tetrahydrofuran derivative with formaldehyde or paraformaldehyde under reductive amination conditions to install the aminomethyl group, followed by oxidation to the acid.

The process can be optimized by controlling pH, temperature, and oxidant equivalents to maximize stereoselectivity and yield.

Stereoselective Synthesis via Asymmetric Catalysis

Given the importance of stereochemistry, asymmetric catalysis plays a crucial role:

Chiral catalysts or auxiliaries are employed during the cyclization or amination steps to favor the formation of the (2R,5S) stereoisomer.

Enzymatic methods : Biocatalytic approaches using specific enzymes capable of stereoselective oxidation or amination have been explored to improve selectivity and reduce environmental impact.

Functional Group Transformations and Protecting Group Strategies

Protection of amino groups : To prevent undesired side reactions, amino groups are often protected with phthalimide or carbamate groups during intermediate steps, which are later deprotected under mild conditions.

Oxidation to carboxylic acid : The methyl group on the tetrahydrofuran ring is oxidized selectively using oxidants such as potassium permanganate or sodium chlorite, with reaction conditions tailored to prevent over-oxidation or ring cleavage.

Industrial-Scale Synthesis: Process Optimization

Patents and research articles emphasize process modifications for large-scale production:

Use of green solvents : Toluene, ethanol, or water are preferred to minimize environmental impact.

Reaction conditions : Reactions are typically carried out at temperatures between 0°C and 55°C, with stirring and controlled addition of reagents to optimize stereoselectivity and yield.

Purification : The crude product is purified via recrystallization from suitable solvents such as acetic acid or ethanol, ensuring high purity for pharmaceutical applications.

Representative Data Table:

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Cyclization | Chiral catalyst + aldehyde | Form tetrahydrofuran ring | Asymmetric induction for stereochemistry |

| Aminomethylation | Formaldehyde + reductant | Install amino methyl group | Conducted at 0-20°C |

| Oxidation | KMnO4 or sodium chlorite | Convert methyl to carboxylic acid | Controlled to prevent ring cleavage |

| Purification | Recrystallization | Purify final compound | From acetic acid or ethanol |

Alternative Synthetic Routes

From amino alcohol precursors : Starting from commercially available amino alcohols, the synthesis involves protection, oxidation, and cyclization steps.

Using biocatalysis : Enzymatic oxidation or transamination can be employed to achieve high stereoselectivity under mild conditions, reducing the need for toxic reagents.

Summary of Key Research Findings

The process described in patent US20050182055A1 involves reacting a protected amino oxazolidinone derivative with chlorothiophene-2-carbonyl chloride in an aqueous or mixed solvent system with inorganic bases, yielding the target compound after purification.

Modification of reaction parameters, such as solvent choice, temperature, and reagent equivalents, significantly influences yield and stereoselectivity.

Use of environmentally friendly reagents and solvents is increasingly favored, with process modifications reported to avoid toxic solvents in the final steps, aligning with green chemistry principles.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Rel-(2R,5S)-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves stereoselective cyclization or enzymatic resolution. For example, furan-carboxylic acid derivatives (e.g., 5-Ethylfuran-2-carboxylic acid) are synthesized via base-catalyzed alkylation or enzymatic modification to control stereochemistry . For aminomethyl substitution, reductive amination of a ketone intermediate with ammonia and hydrogen gas, followed by chiral HPLC purification, ensures enantiomeric excess (>98%) . X-ray crystallography (as used in 5-(Hydroxymethyl)furan-2-carboxylic acid studies) confirms stereochemistry .

Q. Which analytical techniques are critical for characterizing this compound’s structural and functional groups?

- Methodological Answer :

- NMR : H and C NMR identify the tetrahydrofuran ring, aminomethyl group, and carboxylic acid moiety. For example, coupling constants () in the range of 3–6 Hz confirm cis/trans stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 174.0764 for CHNO) .

- IR Spectroscopy : Peaks at 1700 cm (carboxylic acid C=O) and 3300 cm (N-H stretch) confirm functional groups .

Q. How can researchers optimize solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility : Use polar aprotic solvents (e.g., DMSO) or buffer systems (pH 7.4 PBS) with sonication. Derivatives like 5-Formylfuran-2-carboxylic acid show improved solubility via salt formation (e.g., sodium carboxylate) .

- Stability : Store at −20°C under nitrogen to prevent oxidation of the aminomethyl group, as recommended for tetrahydrofuran derivatives .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2R,5S vs. 2S,5R) impact biological activity, and what strategies resolve conflicting data in receptor-binding studies?

- Methodological Answer :

- Molecular Dynamics Simulations : Compare docking scores of enantiomers with target proteins (e.g., GABA receptors). For instance, (2R,5S) may show higher binding affinity due to favorable hydrogen bonding with Asp108 .

- Data Contradiction Resolution : Replicate assays using enantiomerically pure samples (via chiral chromatography) to rule out racemization artifacts .

Q. What metabolic pathways degrade this compound, and how can isotopic labeling track its fate in vivo?

- Methodological Answer :

- Isotopic Labeling : Synthesize C-labeled analogs at the carboxylic acid carbon. LC-MS/MS traces metabolites (e.g., β-oxidation products) in liver microsome assays .

- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Q. How can computational modeling predict interactions with enzymes like amino acid decarboxylases?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with crystal structures of decarboxylases (PDB: 3N7P). The aminomethyl group’s protonation state at physiological pH (pKa ~9.5) influences binding .

- QM/MM Simulations : Calculate activation energies for decarboxylation steps, comparing Rel-(2R,5S) to its diastereomers .

Notes

- Methodological Focus : Answers emphasize reproducible techniques (e.g., chiral HPLC, isotopic labeling) over theoretical definitions.

- Conflict Resolution : Advanced questions address data discrepancies via replication and computational validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.